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Compound of Interest

Compound Name: Bromofluoromethane

Cat. No.: B051070

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties
of bromofluoromethane (CH2BrF). The information contained herein is intended to support
research, drug development, and other scientific applications where a thorough understanding
of the energetic characteristics of this compound is essential. This document summarizes key
guantitative data, outlines the methodologies for their determination, and illustrates the
fundamental relationships between these properties.

Core Thermodynamic Properties of
Bromofluoromethane

The thermodynamic properties of a substance are fundamental to understanding its stability,
reactivity, and behavior in chemical and physical processes. For bromofluoromethane, a
gaseous halomethane, these properties are crucial for applications ranging from chemical
synthesis to atmospheric modeling.

Quantitative Data Summary

The key thermodynamic properties for gaseous bromofluoromethane at standard conditions
(298.15 K and 1 bar) are summarized in the table below.
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Thermodynamic

Symbol Value Units
Property
Standard Molar

_ AfH° -211.9+4.9 kJ/mol

Enthalpy of Formation
Standard Molar

Se 276.3 J/(mol-K)
Entropy
Molar Heat Capacity

c_p 49.2 J/(mol-K)

at Constant Pressure

Note: The value for the standard Gibbs free energy of formation is not readily available in the
cited literature. It can, however, be calculated using the fundamental thermodynamic
relationship illustrated in the diagram below, provided the standard enthalpy and entropy of
formation of the constituent elements in their standard states are known.

The enthalpy of formation value presented is sourced from the Active Thermochemical Tables
(ATcT), which utilizes a comprehensive network approach to derive highly accurate and
internally consistent thermochemical data.[1][2] Values for standard molar entropy and heat
capacity are also well-established.[3]

Methodologies for a Deeper Understanding

The determination of the thermodynamic properties of a compound like bromofluoromethane
involves a combination of experimental and computational methods. While detailed, step-by-
step protocols for this specific molecule are proprietary and not publicly available, this section
outlines the standard, widely accepted methodologies employed for gaseous halomethanes.

Experimental Protocols

1. Calorimetry for Enthalpy of Formation:

The standard enthalpy of formation of a compound is typically determined indirectly through
combustion calorimetry.

¢ Principle: A known mass of the substance is completely combusted in a high-pressure
oxygen atmosphere within a device called a bomb calorimeter. The heat released during this
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exothermic reaction is absorbed by a surrounding water bath, and the resulting temperature
change is precisely measured.

o Apparatus: A high-pressure reaction vessel (the "bomb"), a water-filled insulating container
(calorimeter), a high-precision thermometer, and an ignition system.

e Procedure Outline:

o A weighed sample of a related compound that undergoes clean and complete combustion
is placed in the bomb.

o The bomb is sealed and pressurized with pure oxygen.

o The bomb is submerged in a known quantity of water in the calorimeter, and the initial
temperature is recorded.

o The sample is ignited electrically, and the combustion reaction proceeds rapidly.

o The final temperature of the water is recorded after thermal equilibrium is reached.

o The heat of combustion is calculated from the temperature change and the predetermined
heat capacity of the calorimeter system.

o Hess's Law is then applied to the heat of combustion data, along with the known standard
enthalpies of formation of the combustion products (e.g., COz2, H20, HF, and HBr), to
calculate the standard enthalpy of formation of the original compound.

2. Spectroscopic Methods for Entropy and Heat Capacity:

Standard molar entropy and heat capacity are determined from molecular structure and
vibrational frequencies, which are obtained from spectroscopic measurements.

o Principle: The entropy and heat capacity of a molecule at a given temperature can be
calculated using statistical mechanics if its vibrational frequencies, rotational constants, and
molecular geometry are known.

o Apparatus: Infrared (IR) and Raman spectrometers.
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e Procedure Outline:

o

The IR and Raman spectra of gaseous bromofluoromethane are recorded.

The absorption and scattering peaks in the spectra are assigned to specific vibrational
modes of the molecule.

The rotational constants are determined from high-resolution rotational or rovibrational
spectroscopy.

These experimental data are then used in statistical mechanics calculations to determine
the translational, rotational, and vibrational contributions to the entropy and heat capacity.

Computational Protocols

1. Ab Initio and Density Functional Theory (DFT) Calculations:

Modern computational chemistry provides powerful tools for the accurate prediction of

thermodynamic properties.

e Principle: These methods solve the Schrédinger equation (or a simplified form) to determine

the electronic structure and energy of a molecule. From the calculated energy, various

thermodynamic properties can be derived.

o Software: Gaussian, ORCA, Q-Chem, etc.

e Procedure Outline:

The molecular geometry of bromofluoromethane is optimized to find its lowest energy
conformation.

A frequency calculation is then performed on the optimized geometry to obtain the
vibrational frequencies. These frequencies are used to calculate the zero-point vibrational
energy and the thermal contributions to enthalpy and entropy.

High-accuracy methods, such as G3, G4, or CBS-QB3 (Complete Basis Set methods), are
often employed. These are composite methods that approximate a very high-level
calculation by combining the results of several lower-level calculations. The G4 method,
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for instance, has been shown to provide excellent agreement with experimental data for
the enthalpy of formation of halomethanes.[1]

o The standard enthalpy of formation is calculated using atomization or isodesmic reaction
schemes, which leverage the cancellation of errors to achieve higher accuracy.

o The standard molar entropy and heat capacity are calculated from the vibrational
frequencies and rotational constants obtained from the optimized geometry.

o The Gibbs free energy of formation can then be calculated from the computed enthalpy
and entropy of formation.

Visualizing Thermodynamic Relationships

The core thermodynamic properties are interconnected through fundamental equations. The
following diagram, generated using Graphviz, illustrates the relationship between Gibbs free
energy (AG), enthalpy (AH), and entropy (AS).

Enthalpy Change (AH)
Heat of Reaction

Gibbs Free Energy (AG)
Spontaneity of Reaction
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Disorder/Randomness

Temperature (T)

Click to download full resolution via product page

Relationship between core thermodynamic properties.

This diagram visually represents the fundamental equation AG = AH - TAS. It highlights that
the spontaneity of a reaction (indicated by AG) is a function of the change in enthalpy (heat of
reaction) and the change in entropy (disorder), scaled by the temperature. A negative AG
indicates a spontaneous process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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